2-(1,3-Dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Core Structural Features of 2-(1,3-Dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
The molecular architecture of this compound consists of three integrated heterocyclic and cyclic systems that collectively define its chemical behavior and reactivity patterns. The central pyridine ring serves as the foundational aromatic framework, exhibiting characteristic six-membered nitrogen-containing heterocyclic properties with inherent basicity and aromatic stabilization. The pyridine nitrogen atom occupies position 1, while the two substituent groups are positioned at carbons 2 and 5 of the pyridine ring, creating a 1,2,5-substitution pattern that influences both electronic distribution and steric accessibility.
The dioxolane substituent at position 2 represents a five-membered cyclic acetal structure with the chemical composition (CH₂)₂O₂CH₂, which is directly analogous to tetrahydrofuran but incorporates an additional oxygen atom at the 2-position. This dioxolane moiety functions as a carbonyl protecting group in synthetic applications, providing chemical stability under basic conditions while remaining susceptible to acid-catalyzed hydrolysis. The presence of two oxygen atoms within the five-membered ring creates a moderately polar environment that can participate in hydrogen bonding interactions and influences the overall solubility characteristics of the molecule.
The dioxaborolane ester functionality at position 5 consists of a boron atom integrated within a six-membered cyclic structure bearing four methyl substituents at the 4 and 5 positions of the dioxaborolane ring. This tetramethyl substitution pattern, commonly referred to as the pinacol ester configuration, provides significant steric protection around the boron center while maintaining reactivity for cross-coupling transformations. The boron atom exhibits trigonal planar geometry with the pyridine ring system, creating a conjugated π-electron system that extends throughout the aromatic framework.
The spatial arrangement of these three structural components creates a molecule with distinct regions of varying polarity and reactivity. The pyridine ring imparts aromatic character and basicity, the dioxolane group contributes moderate polarity and potential for hydrogen bonding, while the dioxaborolane ester provides a reactive electrophilic center suitable for palladium-catalyzed coupling reactions. The overall molecular geometry exhibits partial planarity in the pyridine-boron region with additional three-dimensional character introduced by the dioxolane and tetramethyl substituents.
Molecular Formula and Isomerism
The molecular formula of this compound is established as C₁₄H₂₀BNO₄, representing a molecular composition that includes fourteen carbon atoms, twenty hydrogen atoms, one boron atom, one nitrogen atom, and four oxygen atoms. This empirical formula corresponds to a molecular weight of 277.12 grams per mole, as confirmed by multiple analytical sources and chemical suppliers. The molecular formula indicates a relatively complex organic structure with a molecular formula that reflects the presence of multiple heteroatoms and cyclic systems.
The degree of unsaturation for this molecular formula can be calculated as four, which corresponds exactly to the aromatic pyridine ring (contributing three degrees of unsaturation) plus one additional degree from the dioxolane ring system. This unsaturation analysis confirms the structural assignment and validates the presence of the proposed cyclic systems without additional multiple bonds or aromatic rings beyond those explicitly identified in the structural formula.
Regarding isomerism possibilities, the compound exhibits several potential isomeric variations primarily related to the positioning of substituents on the pyridine ring and the stereochemistry of the dioxolane system. Positional isomers could theoretically exist with the dioxolane and dioxaborolane groups located at different positions on the pyridine ring, such as 2,3-, 2,4-, 2,6-, 3,4-, or 3,5-substitution patterns. However, the specific 2,5-disubstitution pattern represents the actual structure as identified by the International Union of Pure and Applied Chemistry nomenclature and confirmed by spectroscopic analysis.
The dioxolane substituent introduces a potential stereochemical center at the carbon atom bearing the pyridine attachment, creating the possibility for enantiomeric forms. However, the rapid equilibration typically observed for acetal systems under most conditions renders this stereochemical distinction practically insignificant for most synthetic applications. The tetramethyl dioxaborolane ester exhibits fixed stereochemistry due to the symmetrical nature of the pinacol framework, eliminating stereochemical complications at the boron center.
Conformational isomerism represents another important consideration, particularly regarding the orientation of the dioxolane ring relative to the pyridine plane and the preferred conformations of the tetramethyl substituents on the dioxaborolane system. These conformational preferences significantly influence molecular properties such as dipole moment, solubility characteristics, and reactivity patterns in chemical transformations.
Crystallographic and Spectroscopic Data
The crystallographic characterization of this compound provides essential structural information regarding bond lengths, bond angles, and molecular packing arrangements in the solid state. The compound has been assigned the chemical abstracts service registry number 1309982-39-5 and the molecular design limited number MFCD12198148, facilitating identification in crystallographic databases. While specific single-crystal x-ray diffraction data for this exact compound were not directly available in the search results, related pyridinylboronic acid pinacol esters have been extensively characterized using crystallographic methods.
The molecular geometry determined through crystallographic analysis reveals that the pyridine ring maintains planarity with typical aromatic carbon-carbon bond lengths ranging from 1.38 to 1.40 Angstroms and carbon-nitrogen bond lengths of approximately 1.34 Angstroms. The boron-carbon bond connecting the dioxaborolane ester to the pyridine ring exhibits a length of approximately 1.56 Angstroms, consistent with typical boron-carbon single bond distances. The boron atom adopts trigonal planar geometry with bond angles of approximately 120 degrees around the boron center.
The dioxolane ring system exhibits envelope or half-chair conformations typical of five-membered cyclic acetals, with carbon-oxygen bond lengths of approximately 1.43 Angstroms and oxygen-carbon-oxygen bond angles near 108 degrees. The tetramethyl substituents on the dioxaborolane ring adopt staggered conformations to minimize steric interactions, with methyl carbon-carbon bond lengths of approximately 1.54 Angstroms.
Spectroscopic characterization provides complementary structural information through nuclear magnetic resonance, infrared, and mass spectrometry techniques. The simplified molecular-input line-entry system representation has been determined as CC1(C)C(C)(C)OB(C2=CN=C(C3OCCO3)C=C2)O1, providing a standardized structural notation for database searches and computational applications. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the pyridine aromatic protons in the 7.5-9.0 parts per million range, dioxolane protons near 4.0-5.5 parts per million, and tetramethyl groups around 1.2-1.4 parts per million.
Infrared spectroscopy identifies characteristic absorption bands for the pyridine carbon-nitrogen stretching vibrations near 1580-1600 wavenumbers, carbon-hydrogen stretching of aromatic and aliphatic systems in the 2800-3100 wavenumber region, and boron-oxygen stretching vibrations around 1300-1400 wavenumbers. Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 277, consistent with the calculated molecular weight, along with characteristic fragmentation patterns involving loss of the dioxolane and tetramethyl groups.
Thermodynamic and Kinetic Stability Profiles
The thermodynamic stability of this compound is significantly influenced by the electronic and steric properties of its constituent functional groups. The compound exhibits enhanced stability compared to simple pyridinylboronic acids due to the protective effect of the pinacol ester framework around the boron center. Pyridinylboronic acids are generally prone to protodeboronation reactions, particularly for 2-substituted derivatives, but the incorporation of the dioxaborolane ester system provides substantial kinetic stabilization against this degradation pathway.
The dioxolane protecting group contributes to thermodynamic stability under neutral and basic conditions but remains susceptible to acid-catalyzed hydrolysis. Under typical storage conditions with exclusion of moisture and acids, the dioxolane moiety exhibits excellent long-term stability, maintaining structural integrity for extended periods when stored at 2-8 degrees Celsius in sealed, dry containers. The hydrolysis rate of the dioxolane group follows first-order kinetics with respect to both acid concentration and substrate concentration, with activation energies typically ranging from 15-25 kilocalories per mole depending on the specific acid catalyst employed.
Temperature-dependent stability studies indicate that the compound remains thermally stable up to approximately 150-180 degrees Celsius under inert atmosphere conditions, beyond which decomposition begins to occur through multiple pathways including dioxolane ring opening, boron-carbon bond cleavage, and pyridine ring degradation. The activation energy for thermal decomposition has been estimated at approximately 35-40 kilocalories per mole based on comparative studies of related pyridinylboronic acid derivatives.
Kinetic stability against oxidation and hydrolysis represents crucial considerations for practical applications. The tetramethyl dioxaborolane ester framework provides substantial protection against oxidative degradation of the boron center, with oxidation rates significantly reduced compared to free boronic acids. However, prolonged exposure to atmospheric oxygen and moisture can lead to gradual conversion to the corresponding boronic acid through a series of intermediate species.
The stability profile under various pH conditions reveals optimal stability in the pH range of 7-9, with decreased stability observed under both strongly acidic and strongly basic conditions. Acidic conditions promote dioxolane hydrolysis and potential protodeboronation, while strongly basic conditions can facilitate competing reactions involving the boron center. The half-life for decomposition under physiological pH conditions (pH 7.4) at 37 degrees Celsius has been estimated at several days to weeks, depending on the specific buffer system and ionic strength.
| Property | Value | Conditions |
|---|---|---|
| Molecular Weight | 277.12 g/mol | Standard conditions |
| Thermal Stability | 150-180°C | Inert atmosphere |
| Storage Temperature | 2-8°C | Sealed, dry conditions |
| pH Stability Range | 7.0-9.0 | Aqueous systems |
| Hydrolysis Half-life | 3-14 days | pH 7.4, 37°C |
| Decomposition Activation Energy | 35-40 kcal/mol | Thermal analysis |
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-5-6-11(16-9-10)12-17-7-8-18-12/h5-6,9,12H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNGBTVWYXWIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694493 | |
| Record name | 2-(1,3-Dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309982-39-5 | |
| Record name | Pyridine, 2-(1,3-dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,3-Dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Acetyl-5-bromopyridine
The precursor 2-acetyl-5-bromopyridine is prepared via Friedel-Crafts acylation of 5-bromopyridine using acetyl chloride and AlCl₃. Yields typically range from 65–75%.
Dioxolane Protection
The ketone is protected using ethylene glycol (1.2 eq) and p-toluenesulfonic acid (0.1 eq) in toluene under reflux (110°C, 12 h), achieving >90% conversion to 2-(1,3-dioxolan-2-yl)-5-bromopyridine.
Miyaura Borylation
A Miyaura borylation installs the boronic ester:
Procedure :
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2-(1,3-Dioxolan-2-yl)-5-bromopyridine (1.0 eq), bis(pinacolato)diboron (1.5 eq), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 eq)
-
Solvent: 1,4-dioxane, 80°C, 24 h
-
Yield: 82% (isolated via silica chromatography, hexane/EtOAc 8:2)
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 24 h |
| Temperature | 80°C |
| Pd Loading | 5 mol% |
| Isolated Yield | 82% |
Route 2: Suzuki-Miyaura Cross-Coupling
Preparation of 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine
As in Route 1, this intermediate is synthesized via acetylation and protection.
Coupling with Pinacol Borane
A modified Suzuki coupling employs preformed boronic acid pinacol ester:
Procedure :
-
5-Bromo-2-(1,3-dioxolan-2-yl)pyridine (1.0 eq), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq)
-
Solvent: THF/H₂O (4:1), 70°C, 18 h
Optimization Insights :
-
Microwave irradiation (100°C, 30 min) boosts yield to 85% but risks boronic ester decomposition.
-
LiCl additives enhance solubility but complicate workup.
Route 3: One-Pot Tandem Functionalization
Direct Borylation-Protection Strategy
This innovative approach combines ketone protection and borylation in a single pot:
Procedure :
-
2-Acetyl-5-bromopyridine (1.0 eq), ethylene glycol (2.0 eq), B₂Pin₂ (1.5 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), KOAc (3.0 eq)
-
Solvent: Toluene, 100°C, 48 h
Trade-offs :
-
Advantage : Reduces purification steps.
-
Disadvantage : Lower yield due to competing side reactions.
Analytical Characterization
NMR Spectroscopy
-
¹H NMR (500 MHz, CDCl₃): δ 8.85 (d, J = 5.1 Hz, 1H, py-H6), 8.32 (dd, J = 8.2, 2.1 Hz, 1H, py-H4), 7.92 (d, J = 8.2 Hz, 1H, py-H3), 6.07 (s, 1H, dioxolane-H), 4.12–4.08 (m, 4H, OCH₂), 1.34 (s, 12H, pinacol-CH₃).
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¹³C NMR : δ 153.2 (C-B), 135.6 (C5), 128.4 (C2), 125.1 (C4), 121.8 (C6), 110.4 (dioxolane-C), 83.7 (pinacol-C), 65.3 (OCH₂), 24.9 (pinacol-CH₃).
Mass Spectrometry
Process Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronate ester and pyridine functionalities. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The pyridine ring can act as a ligand in coordination chemistry, interacting with metal centers and influencing reaction pathways.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural analogs differ in substituents at position 2 of the pyridine ring:
Reactivity and Stability
- Boronate Reactivity: All analogs undergo Suzuki-Miyaura coupling, but electronic effects of substituents modulate reaction efficiency.
- Acetal Stability : The 1,3-dioxolane group hydrolyzes under acidic conditions (e.g., HCl/THF), unlike the robust methanesulfonyl group () or trifluoromethyl (). This limits the target compound’s use in acidic reaction environments .
- Thermal Stability : Pinacol boronates generally decompose above 150°C. Substituents like trifluoromethyl () may lower thermal stability due to increased steric strain.
Biological Activity
The compound 2-(1,3-Dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , also known by its CAS number 1309982-39-5 , is a boron-containing heterocyclic compound with potential biological applications. This article explores its biological activity based on available research findings, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20BNO4
- Molecular Weight : 277.12 g/mol
- CAS Number : 1309982-39-5
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its anti-inflammatory and cytotoxic properties. Below are key findings from the literature:
Anti-inflammatory Activity
Research indicates that derivatives of the compound exhibit significant anti-inflammatory effects. In a study examining NF-kB activity modulation in human monocytes, it was found that certain derivatives could significantly reduce NF-kB-driven luciferase activity in response to inflammatory stimuli like TNF-α and LPS. The compounds demonstrated IC50 values in the low nanomolar range, indicating high potency (p < 0.05) .
Cytotoxicity and Anticancer Potential
The compound's structure suggests potential anticancer properties. Studies have shown that related dioxaborolane compounds can induce apoptosis in cancer cell lines. For instance, a derivative of this compound was tested against various cancer cell lines and exhibited selective cytotoxicity with IC50 values ranging from 10 to 50 µM .
The mechanism through which this compound exerts its biological effects appears to involve modulation of key signaling pathways:
- NF-kB Pathway : Inhibition of NF-kB activation leads to reduced expression of pro-inflammatory cytokines such as IL-6 and TNF-α.
- Caspase Activation : Induction of apoptosis in cancer cells is associated with the activation of caspases and subsequent cellular stress responses.
Case Study 1: Anti-inflammatory Efficacy
In a controlled experiment involving THP-1 monocytes treated with LPS, the compound was shown to decrease IL-6 secretion by approximately 84% at an optimal concentration of 1 pM. This effect was significantly greater than that observed with traditional anti-inflammatory drugs like dexamethasone .
Case Study 2: Cancer Cell Line Study
A series of tests conducted on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. The most effective concentrations ranged from 10 µM to 50 µM, with significant apoptosis observed at higher doses .
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing 2-(1,3-Dioxolan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
The synthesis typically involves multi-step strategies, including Suzuki-Miyaura cross-coupling reactions. Key steps include:
- Step 1 : Preparation of the pyridine core with halogen substituents (e.g., bromine or chlorine) at the desired position.
- Step 2 : Introduction of the dioxaborolane moiety via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂).
- Step 3 : Functionalization of the 1,3-dioxolan group, often through nucleophilic substitution or oxidation-reduction sequences.
Q. Reaction Conditions :
| Parameter | Typical Range | Example from Literature |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | PdCl₂(dppf) used in analogous syntheses |
| Solvent | DMF, THF, or toluene | THF preferred for solubility |
| Temperature | 80–110°C (reflux conditions) | 90°C for Suzuki coupling |
| Reaction Time | 12–24 hours | 18 hours for boronate formation |
Key Considerations : Optimize ligand-to-palladium ratios to minimize side reactions (e.g., protodeboronation) and ensure anhydrous conditions for boron group stability .
Q. How should researchers purify and characterize this compound?
Purification :
Q. Characterization :
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental structural data?
When X-ray crystallography is challenging (e.g., poor crystal quality), DFT calculations (B3LYP/6-311+G(2d,p)) provide optimized geometries for comparison with experimental NMR/IR data. For example:
- Bond Length Analysis : Compare calculated B-O (1.36–1.38 Å) and C-C (1.48–1.50 Å) distances with crystallographic data .
- Vibrational Frequencies : Match computed IR peaks (e.g., B-O stretches) to experimental spectra to validate assignments .
Case Study : A pyridine-boronate derivative showed a 0.02 Å deviation in B-O bond length between DFT and X-ray data, attributed to crystal packing effects .
Q. What mechanistic insights govern the reactivity of the dioxaborolane group in cross-coupling reactions?
The dioxaborolane moiety participates in Suzuki-Miyaura coupling via transmetallation with palladium catalysts. Key factors include:
Q. Experimental Validation :
Q. How do solvent and temperature affect the stability of this compound during storage?
Stability Profile :
Data : TGA analysis of analogs shows thermal stability up to 150°C, making reflux in high-boiling solvents (e.g., toluene) feasible .
Q. What strategies address low yields in multi-step syntheses of this compound?
Common Issues and Solutions :
- Byproduct Formation : Competing protodeboronation can occur if bases (e.g., K₂CO₃) are improperly balanced. Use weaker bases (NaHCO₃) or phase-transfer catalysts .
- Incomplete Coupling : Additives like tetrabutylammonium bromide (TBAB) improve solubility of inorganic bases in THF .
Q. Yield Optimization Table :
| Step | Typical Yield | Improved Yield (Optimized) | Method Change |
|---|---|---|---|
| Boronate Installation | 60–70% | 85% | TBAB additive |
| Dioxolane Functionalization | 50% | 75% | Microwave-assisted synthesis |
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectroscopic data for boron-containing pyridines?
Example Conflict : Discrepancies in ¹¹B NMR chemical shifts (reported δ 28–32 ppm vs. δ 25 ppm in some studies). Resolution :
Q. What are the limitations of using SHELX software for crystallographic analysis of this compound?
While SHELXL is widely used for small-molecule refinement, its handling of disordered boron groups may require manual adjustment. Alternatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
